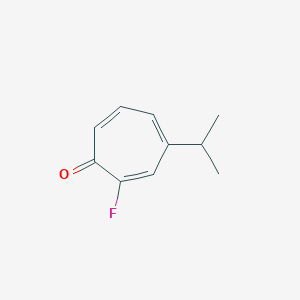

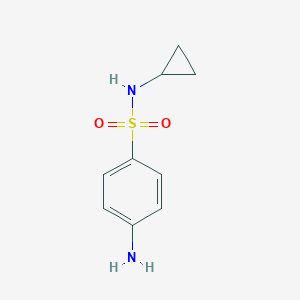

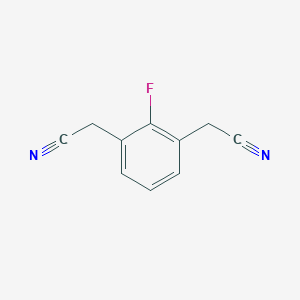

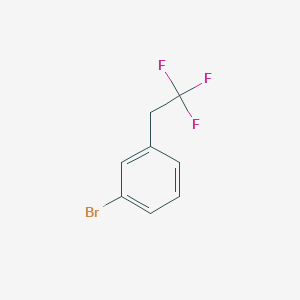

2,2'-(2-氟-1,3-苯基)二乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis techniques for compounds related to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" often involve the manipulation of carbon-fluorine bonds. A notable method involves the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes (Kunugi et al., 1993). Another method includes the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates (Bergaoui et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including derivatives similar to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile," can be intricately analyzed through various spectroscopic techniques. Studies such as those by Hashimoto et al. (2018) on fluorinated cycloparaphenylenes reveal insights into the effects of fluorine atoms on molecular structures, determined by single-crystal X-ray analysis and supported by photo- and electrochemical analyses (Hashimoto et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" and related compounds exhibit unique behaviors in various conditions. For instance, the electrosynthesis process of p-fluoroanisole leads to the formation of photoluminescent polymers, highlighting the significant chemical reactions these molecules undergo (Bergaoui et al., 2006).

Physical Properties Analysis

The physical properties of compounds related to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" have been a subject of study, particularly in the context of their stability, solubility, and photoluminescence. The research by Bergaoui et al. (2006) provides a comprehensive analysis of the electropolymerization process and the resulting polymers' physical properties, including their photoluminescent characteristics (Bergaoui et al., 2006).

Chemical Properties Analysis

The chemical properties of "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" derivatives, such as their reactivity and potential for forming various compounds through reactions like electrosynthesis, are critical. Studies highlight the versatility of these molecules in synthesizing polymers and their applications in creating materials with desired chemical properties (Bergaoui et al., 2006).

科学研究应用

Polymer Synthesis and Applications

Polymers derived from 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile exhibit remarkable thermal stability, solubility in common organic solvents, and are useful in creating light-emitting devices due to their favorable electronic properties (Taranekar et al., 2006). Such polymers have been synthesized using Knoevenagel condensation polymerization reactions, leading to a variety of absorption and emission maxima, showcasing their potential in electroluminescence and lifetime properties.

Optoelectronics and Light-Emitting Devices

The modification of phenylene derivatives to create alternating polyfluorene copolymers demonstrates their application in light-emitting diodes (LEDs). The structural and electronic adjustments in the backbone of these polymers allow for a wide range of electroluminescent properties, making them suitable for use in high-performance LEDs (Taranekar et al., 2006).

Analytical Chemistry and Sensor Development

Compounds related to 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile have been explored for the detection of cyanide ions. A benzothiazole appended derivative was synthesized and demonstrated high selectivity and sensitivity towards CN− ions, showing potential for environmental monitoring and safety applications (Jothi et al., 2022).

Charge Transport and Electronic Properties

The introduction of fluoro substituents in phenylene-based compounds significantly affects their charge transport properties, as demonstrated in the synthesis and characterization of naphthalene diimide derivatives. These modifications can lead to materials that exhibit n-channel or ambipolar transistor behavior, highlighting the importance of molecular design in electronic applications (Zhang et al., 2014).

Advanced Materials Development

Research into poly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes in fuel cells showcases the versatility of fluoroaromatic compounds in creating materials with high ion exchange capacities and proton conductivities. These materials compare favorably to existing standards like Nafion, demonstrating their potential in energy technologies (Kim et al., 2009).

安全和危害

属性

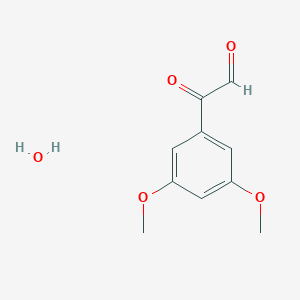

IUPAC Name |

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBROZINNOMDLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CC#N)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371085 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

CAS RN |

175136-84-2 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)